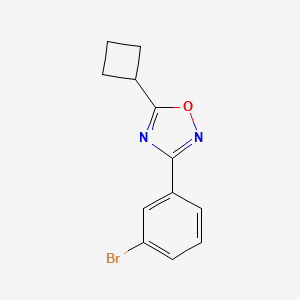
3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group and a cyclobutyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with cyclobutanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with various functional groups.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a cyclobutyl group.
3-(3-Bromophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is unique due to the presence of both a cyclobutyl group and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11BrN2O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Clé InChI |
AELQNKVTTBXYRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
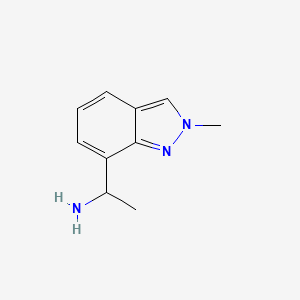
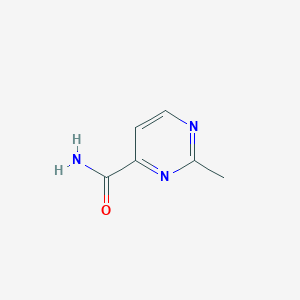
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

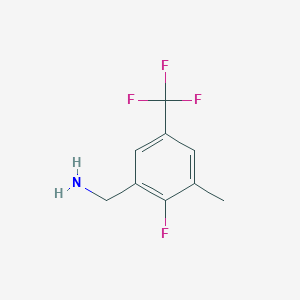

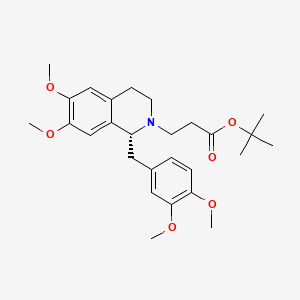
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)


